![molecular formula C13H7Cl3N2O2 B12084371 2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)
2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime is an organic compound that belongs to the class of oxime esters It is characterized by the presence of a benzaldehyde moiety substituted with two chlorine atoms at the 2 and 3 positions, and an oxime ester linkage to a 2-chloro-3-pyridinyl carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime typically involves the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reacted with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base, such as triethylamine, to yield the desired oxime ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems to facilitate the reactions.
化学反应分析
Types of Reactions
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the benzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of benzonitrile derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
科学研究应用
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime involves its interaction with specific molecular targets. The oxime ester linkage can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzaldehyde oxime: A simpler oxime derivative with similar reactivity but lacking the additional chlorine and pyridine substituents.
Pyriproxyfen derivatives: Compounds with similar oxime ester linkages used in insecticidal applications.
Uniqueness
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime is unique due to the presence of both the dichlorobenzaldehyde and chloropyridine moieties, which confer distinct chemical and biological properties
属性
分子式 |
C13H7Cl3N2O2 |
|---|---|
分子量 |
329.6 g/mol |
IUPAC 名称 |
[(E)-(2,3-dichlorophenyl)methylideneamino] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-10-5-1-3-8(11(10)15)7-18-20-13(19)9-4-2-6-17-12(9)16/h1-7H/b18-7+ |
InChI 键 |
WZEBPPZBJRIUTM-CNHKJKLMSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/OC(=O)C2=C(N=CC=C2)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NOC(=O)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)
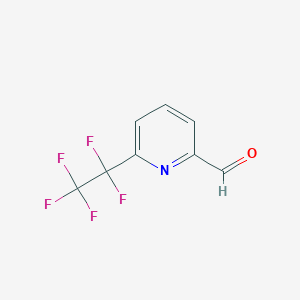
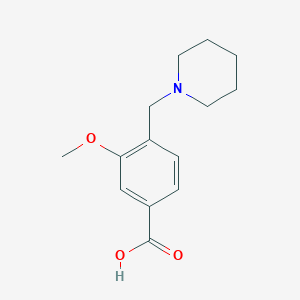
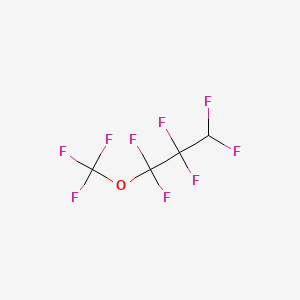
![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)


![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)
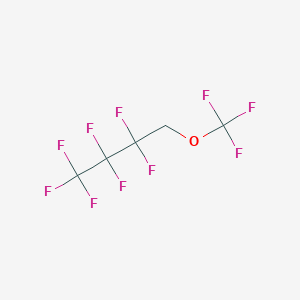
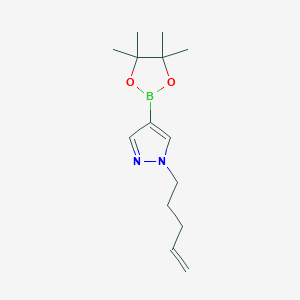

![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)
